molecular formula C16H13N7O4S B10936107 3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10936107
M. Wt: 399.4 g/mol
InChI Key: RYLPMVZMCWBTFW-QGMBQPNBSA-N
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Description

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, furyl groups, and a nitro-substituted pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the furyl and pyrazole groups. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various catalysts to facilitate the formation of the triazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazole and pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and pyrazole rings can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINE is unique due to its combination of triazole, furyl, and pyrazole rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C16H13N7O4S

Molecular Weight

399.4 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C16H13N7O4S/c1-28-16-20-19-15(14-3-2-6-26-14)22(16)18-8-12-4-5-13(27-12)10-21-9-11(7-17-21)23(24)25/h2-9H,10H2,1H3/b18-8+

InChI Key

RYLPMVZMCWBTFW-QGMBQPNBSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=CO4

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=CO4

Origin of Product

United States

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